

# Safety data sheet and handling of (Rac)-Ruxolitinib-d8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Ruxolitinib-d8

Cat. No.: B15140912

[Get Quote](#)

## In-Depth Technical Guide: (Rac)-Ruxolitinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and relevant biological context for **(Rac)-Ruxolitinib-d8**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

## Compound Information

**(Rac)-Ruxolitinib-d8** is the deuterated form of racemic Ruxolitinib. Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.<sup>[1]</sup> Deuterated analogs are frequently used in research, particularly in pharmacokinetic studies, to trace the metabolic fate of the drug.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **(Rac)-Ruxolitinib-d8** and its non-deuterated counterpart, Ruxolitinib.

| Property          | (Rac)-Ruxolitinib-d8          | Ruxolitinib                              |
|-------------------|-------------------------------|------------------------------------------|
| Molecular Formula | $C_{17}H_{10}D_8N_6$          | $C_{17}H_{18}N_6$ <sup>[2]</sup>         |
| Molecular Weight  | 314.41 g/mol                  | 306.37 g/mol <sup>[2]</sup>              |
| CAS Number        | 1794791-38-0                  | 941678-49-5 <sup>[2]</sup>               |
| Appearance        | White to off-white solid      | Crystalline solid <sup>[3]</sup>         |
| Purity            | ≥98%                          | ≥98% <sup>[3]</sup>                      |
| Solubility        | Soluble in DMSO               | Soluble to 100 mM in DMSO <sup>[3]</sup> |
| Storage           | Store at -20°C <sup>[3]</sup> | Store at -20°C <sup>[3]</sup>            |

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **(Rac)-Ruxolitinib-d8** is not readily available, the safety profile is expected to be very similar to that of Ruxolitinib. The following guidelines are based on available information for Ruxolitinib and general best practices for handling chemical compounds in a laboratory setting.

## Hazard Identification

Ruxolitinib is a potent pharmaceutical compound. The primary health hazards are associated with its pharmacological activity as a JAK inhibitor. The most common adverse effects observed in clinical use are hematological, including thrombocytopenia, anemia, and neutropenia.<sup>[4][5]</sup> Non-hematologic adverse events can include bruising, dizziness, and headache.<sup>[4]</sup>

## Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling **(Rac)-Ruxolitinib-d8**. This includes:

- Eye Protection: Safety glasses with side shields or goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).

- Body Protection: A lab coat.

## Engineering Controls

Work with **(Rac)-Ruxolitinib-d8** in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

## First Aid Measures

- In case of skin contact: Immediately wash with soap and plenty of water.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

## Storage and Disposal

**(Rac)-Ruxolitinib-d8** should be stored in a tightly sealed container at -20°C.<sup>[3]</sup> Disposal should be in accordance with local, state, and federal regulations for chemical waste.

## Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.<sup>[6]</sup> This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors that are involved in hematopoiesis and immune function.<sup>[7]</sup>

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.<sup>[7]</sup>

Ruxolitinib, by inhibiting JAK1 and JAK2, blocks this signaling cascade, thereby reducing the proliferation of hematopoietic cells and the production of inflammatory cytokines.[1][6]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ruxolitinib | 941678-49-5 [chemicalbook.com]
- 2. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ruxolitinib [bio-gems.com]
- 4. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- To cite this document: BenchChem. [Safety data sheet and handling of (Rac)-Ruxolitinib-d8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15140912#safety-data-sheet-and-handling-of-rac-ruxolitinib-d8>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)